molecular formula C9H3ClF6O B1301073 2,6-Bis(trifluoromethyl)benzoyl chloride CAS No. 53130-44-2

2,6-Bis(trifluoromethyl)benzoyl chloride

Cat. No. B1301073
CAS RN: 53130-44-2
M. Wt: 276.56 g/mol
InChI Key: NQMCJGTVZMBTDS-UHFFFAOYSA-N
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Description

“2,6-Bis(trifluoromethyl)benzoyl chloride” is a chemical compound with the molecular formula C9H3ClF6O . It is a derivative of benzoic acid, where the hydrogen atoms on the 2nd and 6th carbon atoms of the benzene ring are replaced by trifluoromethyl groups (-CF3), and the carboxyl group (-COOH) is replaced by a benzoyl chloride group (-COCl) .


Molecular Structure Analysis

The molecular structure of “2,6-Bis(trifluoromethyl)benzoyl chloride” consists of a benzene ring with two trifluoromethyl groups (-CF3) attached to the 2nd and 6th carbon atoms and a benzoyl chloride group (-COCl) attached to the 1st carbon atom .


Physical And Chemical Properties Analysis

“2,6-Bis(trifluoromethyl)benzoyl chloride” is a liquid at room temperature . It has a pungent odor . The compound has a molecular weight of 276.57 g/mol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-Bis(trifluoromethyl)benzoyl chloride, focusing on six unique fields:

Organic Synthesis

2,6-Bis(trifluoromethyl)benzoyl chloride is widely used as a reagent in organic synthesis. Its unique structure, featuring two trifluoromethyl groups, makes it valuable for introducing these groups into various organic molecules. This can significantly alter the physical and chemical properties of the resulting compounds, enhancing their stability, lipophilicity, and bioavailability .

Pharmaceutical Intermediates

In the pharmaceutical industry, 2,6-Bis(trifluoromethyl)benzoyl chloride serves as an intermediate in the synthesis of various drugs. The trifluoromethyl groups can improve the metabolic stability and pharmacokinetic properties of pharmaceutical compounds, making them more effective and longer-lasting .

Material Science

This compound is also utilized in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical properties. This makes it useful in creating high-performance materials for various industrial applications .

Agricultural Chemicals

In the field of agrochemicals, 2,6-Bis(trifluoromethyl)benzoyl chloride is used in the synthesis of herbicides, insecticides, and fungicides. The presence of trifluoromethyl groups can increase the efficacy and environmental stability of these chemicals, making them more effective in protecting crops .

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent. It can react with various analytes to form derivatives that are easier to detect and quantify using techniques such as gas chromatography and mass spectrometry. This enhances the sensitivity and accuracy of analytical methods .

Fluorinated Compounds Synthesis

2,6-Bis(trifluoromethyl)benzoyl chloride is a key reagent in the synthesis of fluorinated compounds. These compounds are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique properties such as high electronegativity and thermal stability .

Safety and Hazards

“2,6-Bis(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

“2,6-Bis(trifluoromethyl)benzoic acid”, a related compound, has been used in selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique . This suggests potential future directions for the use of “2,6-Bis(trifluoromethyl)benzoyl chloride” in similar applications.

Mechanism of Action

Target of Action

It’s known to be used as an organic intermediate in synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.

Mode of Action

It’s known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s trifluoromethyl groups and benzoyl chloride moiety likely play key roles in these reactions.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is soluble in water, though it reacts with water . These properties could influence its absorption and distribution in a biological system.

Result of Action

It’s known to be corrosive and can cause severe skin burns and eye damage . This suggests that the compound can have significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)benzoyl chloride. For instance, the compound is known to form explosive mixtures with air on intense heating and emit hazardous combustion gases or vapors in the event of fire . Therefore, it’s crucial to handle and store the compound in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

2,6-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMCJGTVZMBTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371147
Record name 2,6-bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)benzoyl chloride

CAS RN

53130-44-2
Record name 2,6-Bis(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53130-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53130-44-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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